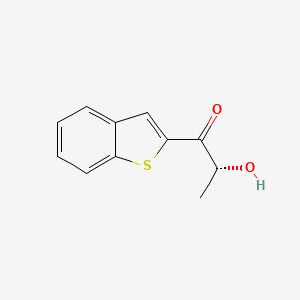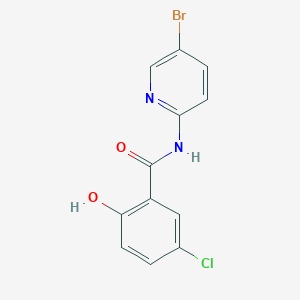![molecular formula C8H14O3 B14223942 9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI) CAS No. 545401-75-0](/img/structure/B14223942.png)
9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxabicyclo[3.3.1]nonane-2,6-diol, (1S,2S,5S,6S)-(9CI) is a bicyclic organic compound with the molecular formula C8H14O3. It is characterized by a unique structure that includes an oxygen bridge and two hydroxyl groups positioned at the 2 and 6 locations on the bicyclic framework
Métodos De Preparación
The synthesis of 9-Oxabicyclo[3.3.1]nonane-2,6-diol can be achieved through several synthetic routes. One common method involves the stereoselective bioreduction of bicyclo[3.3.1]nonane-2,6-dione . This process typically requires specific reaction conditions, including the use of biocatalysts and controlled temperature settings to ensure the desired stereochemistry is achieved. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
9-Oxabicyclo[3.3.1]nonane-2,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding ketones or carboxylic acids, while reduction reactions may yield alcohols or other reduced forms .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, research may focus on its potential therapeutic properties, such as its ability to act as an enzyme inhibitor or its role in drug development. Industrial applications include its use as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mecanismo De Acción
The mechanism of action of 9-Oxabicyclo[3.3.1]nonane-2,6-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially inhibiting enzyme activity or altering protein function. The oxygen bridge in its structure may also play a role in its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
9-Oxabicyclo[3.3.1]nonane-2,6-diol can be compared with other similar compounds, such as 9-Oxabicyclo[6.1.0]nonane and its stereoisomers . These compounds share a similar bicyclic framework but differ in the position and number of functional groups.
Propiedades
Número CAS |
545401-75-0 |
|---|---|
Fórmula molecular |
C8H14O3 |
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
(1S,2S,5S,6S)-9-oxabicyclo[3.3.1]nonane-2,6-diol |
InChI |
InChI=1S/C8H14O3/c9-5-1-3-7-6(10)2-4-8(5)11-7/h5-10H,1-4H2/t5-,6-,7-,8-/m0/s1 |
Clave InChI |
SIZKKURETCQUKI-XAMCCFCMSA-N |
SMILES isomérico |
C1C[C@H]2[C@H](CC[C@@H]([C@H]1O)O2)O |
SMILES canónico |
C1CC2C(CCC(C1O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dibutyl-5-[2-(isoquinolin-5-YL)ethenyl]naphthalen-2-amine](/img/structure/B14223859.png)
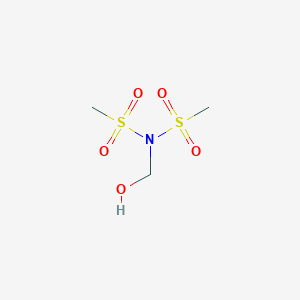
![6-Chloro-3-(3-ethylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14223869.png)
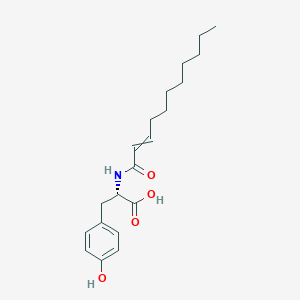
![(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B14223881.png)


![Pyridine, 1-[(2-bromophenyl)sulfonyl]-1,2,3,4-tetrahydro-](/img/structure/B14223905.png)

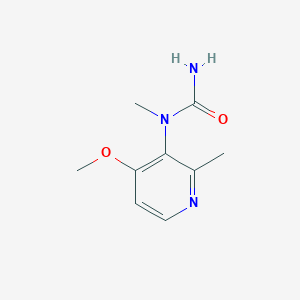
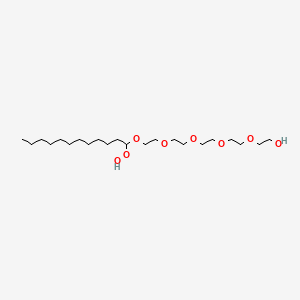
![4-{[4-(But-1-en-1-yl)-2,6-difluorophenyl]ethynyl}benzonitrile](/img/structure/B14223944.png)
